molecular formula C17H17NO3 B3014292 [(1-Phenylethyl)carbamoyl]methyl benzoate CAS No. 1008584-14-2

[(1-Phenylethyl)carbamoyl]methyl benzoate

Cat. No.: B3014292
CAS No.: 1008584-14-2
M. Wt: 283.327
InChI Key: IKRCMTVEXZEFTI-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl benzoate is an organic compound with the molecular formula C17H17NO3 and a molecular weight of 283.327 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl benzoate typically involves the reaction of benzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(1-Phenylethyl)carbamoyl]methyl acetate
  • [(1-Phenylethyl)carbamoyl]methyl propionate
  • [(1-Phenylethyl)carbamoyl]methyl butyrate

Uniqueness

[(1-Phenylethyl)carbamoyl]methyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13(14-8-4-2-5-9-14)18-16(19)12-21-17(20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRCMTVEXZEFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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